2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide
Description
2-Cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide is a cyanoenamide derivative characterized by a highly substituted aromatic core. Its structure includes:
- A morpholin-4-yl moiety at the para position of the phenyl ring, contributing to hydrogen-bonding capacity and improved pharmacokinetic properties.
- A cyano group at the α-position of the enamide, which stabilizes the conjugated system via electron-withdrawing effects.
- A phenyl substituent at the β-position, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-30-22-16-21(27-10-12-29-13-11-27)23(31-4-2)15-20(22)26-24(28)19(17-25)14-18-8-6-5-7-9-18/h5-9,14-16H,3-4,10-13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDSYXALIMGEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC=CC=C2)C#N)OCC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and safety profiles based on diverse sources.
Chemical Structure
The compound's structural formula can be represented as follows:
This structure includes a cyano group, an amide bond, and a morpholine moiety, which are critical for its biological activity.
Research indicates that compounds similar to 2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide exhibit various mechanisms of action:
- Anticonvulsant Activity : Studies on related cinnamamide derivatives have shown broad anticonvulsant properties across several animal models. For instance, derivatives demonstrated efficacy in models such as the maximal electroshock (MES) and 6-Hz psychomotor seizure tests .
- Interaction with Neurotransmitter Systems : The compound may interact with GABA_A receptors and serotonergic pathways, which are essential for modulating neuronal excitability and seizure thresholds .
- Cytotoxicity and Safety Profiles : Preliminary cytotoxicity evaluations have indicated that certain derivatives are safe at concentrations up to 100 µM in cell lines like HepG2 and H9c2, suggesting a favorable safety profile for further development .
Pharmacological Effects
The biological activity of 2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide has been evaluated in various studies:
| Study Type | Activity Observed | ED50 (mg/kg) |
|---|---|---|
| Maximal Electroshock | Anticonvulsant | 44.46 (mice i.p.) |
| 6-Hz Psychomotor Seizure | Anticonvulsant | 71.55 (mice i.p.) |
| Corneal Kindled Mouse | Antiepileptogenic potential | 79.17 (mice i.p.) |
These findings suggest that the compound exhibits significant anticonvulsant effects across multiple models of epilepsy.
Case Studies
Several case studies have documented the efficacy of related compounds in treating seizures:
- Frings Audiogenic Seizure Model : In this model, a derivative showed an ED50 of 13.21 mg/kg when administered intraperitoneally, indicating strong anticonvulsant properties against genetically induced seizures .
- Neurotoxicity Assessment : Evaluations using neurotoxicity assays revealed that some derivatives did not induce significant neurotoxic effects at therapeutic doses, reinforcing their potential as safe therapeutic agents .
Comparison with Similar Compounds
Compound A : 2-Cyano-N-[4-(morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Molecular Formula : C₂₃H₂₅N₃O₂
- Key Differences :
- Lacks the 2,5-diethoxy substituents on the phenyl ring, reducing hydrophilicity compared to the target compound.
- Features a 4-isopropylphenyl group instead of a simple phenyl at the β-position, increasing steric hindrance and lipophilicity.
Compound B : (2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- Molecular Formula : C₁₈H₁₃F₃N₂O₂
- Key Differences: Replaces the morpholino-diethoxy phenyl group with a 4-trifluoromethylphenyl moiety, introducing strong electron-withdrawing effects. Contains a 2-hydroxy-3-methoxyphenyl substituent at the β-position, enabling hydrogen bonding but reducing metabolic stability.
- The hydroxy group may confer pH-dependent solubility .
Compound C : (Z)-N-(4-Chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
- Molecular Formula : C₂₅H₂₁ClN₄O₂
- Key Differences: Substitutes the morpholine-containing phenyl group with a 4-chlorophenyl ring, reducing hydrogen-bonding capacity.
- Inferred Properties : The chlorophenyl group increases lipophilicity (logP ~4.8), while the pyrrole may enhance interaction with aromatic residues in enzyme active sites .
Comparative Analysis Table
Research Implications
- Target Compound Advantages : The 2,5-diethoxy and morpholine groups synergistically balance solubility and target engagement, making it a candidate for oral drug development.
- Limitations of Analogues : Compounds like B and C trade solubility for reactivity or rigidity, which may limit their therapeutic applicability despite niche uses.
- Future Directions : Experimental validation of solubility, stability, and kinase inhibition assays is critical. Computational modeling (e.g., docking studies) could further elucidate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
